molecular formula C9H9ClN4 B15208961 5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-45-3

5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline

Cat. No.: B15208961
CAS No.: 922711-45-3
M. Wt: 208.65 g/mol
InChI Key: CYBUETCYRWZJJX-UHFFFAOYSA-N
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Description

2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline is a compound that features a 1,2,3-triazole ring and a chloroaniline moiety. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline typically involves the formation of the 1,2,3-triazole ring through a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition . The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the click chemistry reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-triazole derivative .

Properties

CAS No.

922711-45-3

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-chloro-2-(triazol-1-ylmethyl)aniline

InChI

InChI=1S/C9H9ClN4/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6,11H2

InChI Key

CYBUETCYRWZJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CN2C=CN=N2

Origin of Product

United States

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